molecular formula C8H15NO2 B1266362 Ethyl 2-(pyrrolidin-1-yl)acetate CAS No. 22041-19-6

Ethyl 2-(pyrrolidin-1-yl)acetate

Cat. No. B1266362
CAS RN: 22041-19-6
M. Wt: 157.21 g/mol
InChI Key: IIIBKVMTKMLDFJ-UHFFFAOYSA-N
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Description

Ethyl 2-(pyrrolidin-1-yl)acetate is a compound of interest due to its structural complexity and potential applications in various fields of chemistry and pharmacology. The compound's synthesis, molecular structure, chemical reactions, physical, and chemical properties have been extensively studied to understand its characteristics and potential applications.

Synthesis Analysis

The synthesis of ethyl 2-(pyrrolidin-1-yl)acetate involves complex chemical reactions, often starting from pyridine derivatives or related heterocyclic compounds. For example, one study detailed the synthesis of a structurally similar compound, focusing on the crystal structure and electronic properties through quantum chemical computations and density functional theory calculations (Kumara et al., 2019).

Molecular Structure Analysis

The molecular structure of ethyl 2-(pyrrolidin-1-yl)acetate has been characterized using techniques such as NMR and mass spectroscopy, with its structure confirmed by single-crystal X-ray diffraction studies. These studies often highlight the compound's stability provided by various inter and intramolecular interactions, such as hydrogen bonding (Kumara et al., 2019).

Chemical Reactions and Properties

Ethyl 2-(pyrrolidin-1-yl)acetate participates in various chemical reactions, including those involving Lewis acid catalysis, which can lead to the formation of pyrrolidine derivatives, indicating its reactivity and potential for further chemical transformations (Lu & Shi, 2007).

Physical Properties Analysis

The physical properties of ethyl 2-(pyrrolidin-1-yl)acetate, such as melting point, boiling point, and solubility, are crucial for its handling and application in various processes. While specific data on these properties were not detailed in the available literature, such information typically requires experimental determination under controlled conditions.

Chemical Properties Analysis

The chemical properties, including the compound's reactivity with various reagents, stability under different conditions, and its behavior in polymerization reactions, are essential for understanding its utility in synthetic chemistry. For instance, the reactivity of related pyridine derivatives under alkaline conditions or their conversion into polymeric forms highlights the versatile chemical nature of these compounds (Elladiou & Patrickios, 2012).

Scientific Research Applications

  • Molecular and Electronic Properties Analysis : A study by Bouklah et al. (2012) focused on the DFT and quantum chemical investigation of molecular properties of various pyrrolidine derivatives, including compounds similar to Ethyl 2-(pyrrolidin-1-yl)acetate. This research offers insights into the electronic properties such as highest occupied molecular orbital (HOMO), lowest unoccupied orbital (LUMO) energy, and molecular densities (Bouklah et al., 2012).

  • Greener Synthesis Methods : Sweeney et al. (2017) reported an environmentally-friendly and cost-effective method using hydrogen peroxide in ethyl acetate to prepare pyrrolo[1,2-a]benzimidazoles from commercial o-(pyrrolidin-1-yl)anilines. This method highlights a greener approach in the synthesis of related compounds (Sweeney et al., 2017).

  • Corrosion Inhibition : Bouklah et al. (2006) explored the use of novel corrosion inhibitors, including pyrrolidine derivatives similar to Ethyl 2-(pyrrolidin-1-yl)acetate, for steel in sulfuric acid. Their study showed significant inhibition efficiency, providing a potential application in corrosion protection (Bouklah et al., 2006).

  • Memory Enhancement in Mice : Li Ming-zhu (2007, 2010, 2011) conducted several studies on the synthesis of Ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate and its derivatives. These compounds showed significant effects on enhancing memory ability in mice, indicating potential applications in memory-related research (Li Ming-zhu, 2007), (Li Ming-zhu, 2010), (Li Ming-zhu, 2011).

  • Ligand-free Cu-catalyzed Synthesis : Yu et al. (2016) developed a ligand-free Cu-catalyzed cycloaddition method for synthesizing various compounds, including Ethyl 2-(pyridin-2-yl)acetates. This research contributes to the field of organic synthesis, offering a more efficient method for compound preparation (Yu et al., 2016).

  • Pharmacological Properties Analysis : Kumara et al. (2019) studied the pharmacological properties of pyridine derivatives, including Ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate. They analyzed its molecular structure and its interactions, contributing to the understanding of its potential pharmacological applications (Kumara et al., 2019).

  • Antimicrobial Activities of Secondary Metabolites : Miao et al. (2012) isolated secondary metabolites from Talaromyces verruculosus, including compounds structurally related to Ethyl 2-(pyrrolidin-1-yl)acetate. They evaluated their antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Miao et al., 2012).

Future Directions

Pyrrolidine derivatives, including Ethyl 2-(pyrrolidin-1-yl)acetate, have significant potential in drug discovery due to their versatile scaffold . They allow efficient exploration of the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . Future research could focus on designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

ethyl 2-pyrrolidin-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)7-9-5-3-4-6-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIBKVMTKMLDFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176515
Record name 1-Pyrrolidineacetic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(pyrrolidin-1-yl)acetate

CAS RN

22041-19-6
Record name 1-Pyrrolidineacetic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22041-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidineacetic acid, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022041196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrrolidineacetic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an ice bath-cooled solution of 213.4 g (3 mol) of pyrrolidine in 450 mL of tetrahydrofuran was added dropwise over about 2 hours 250.5 g (1.5 mol) of ethyl bromoacetate, maintaining the temperature below 30° C. To this solution was added 150 mL of toluene to precipitate pyrrolidinium bromide, which was separated by filtration. The filtrate was evaporated under vacuum to provide a residue of about 241 g of ethyl 1-pyrrolinidineacetate.
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Synthesis routes and methods II

Procedure details

To a solution of pyrrolidine (1.2 g, 16.3 mmol, 1.0 eq) in DMF were added K2CO3 (5.63 g, 40.7 mmol, 2.5 eq.) and ethyl 2-bromoacetate (1.73 g, 24.4 mmol, 1.5 eq.). The mixture was stirred at RT for 16 h and quenched and extracted as in Intermediate Example 5(a). The solvent was distilled off to afford the product in 80% yield (2 g). LC-MS (ESI): Calculated mass: 157.2; Observed mass 158.1 [M+H]+ (rt: 0.2 min).
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1.2 g
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5.63 g
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